2-Ethyl-1-indanone

Catalog No.
S800369
CAS No.
22351-56-0
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1-indanone

CAS Number

22351-56-0

Product Name

2-Ethyl-1-indanone

IUPAC Name

2-ethyl-2,3-dihydroinden-1-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-6,8H,2,7H2,1H3

InChI Key

GIUDGQPFOOPWIQ-UHFFFAOYSA-N

SMILES

CCC1CC2=CC=CC=C2C1=O

Canonical SMILES

CCC1CC2=CC=CC=C2C1=O

Availability and Use in Research

However, there is currently limited scientific research specifically focused on the properties or applications of 2-Ethyl-1-indanone itself. Scientific literature databases like PubChem do not list any known biological activities associated with 2-Ethyl-1-indanone [].

Potential Research Areas

The indanone chemical structure is present in some naturally occurring compounds and some pharmaceuticals []. This suggests that 2-Ethyl-1-indanone may have potential for further scientific investigation. Here are some areas where research could be directed:

  • Synthetic intermediate: As mentioned earlier, 2-Ethyl-1-indanone’s structure could be useful as a building block for synthesizing more complex molecules with desired properties []. Research could explore its use in organic synthesis pathways for novel pharmaceuticals or functional materials.
  • Biological activity: Since some indanone-containing compounds have known biological activities, there is a possibility that 2-Ethyl-1-indanone might have some biological effects as well []. Further research could investigate its potential interactions with biological systems.

2-Ethyl-1-indanone, also known as 2-ethylindan-1-one, is a bicyclic organic compound characterized by an indanone structure featuring a carbonyl functional group and an ethyl side chain. Its molecular formula is C11H12OC_{11}H_{12}O with a molecular weight of 160.21 g/mol. The compound has a boiling point of approximately 67°C and is known for its distinct aromatic properties, which make it relevant in various chemical applications .

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by reagents such as Grignard reagents or hydride donors.
  • Condensation Reactions: It can engage in aldol condensation under basic conditions to form larger β-hydroxy ketones.
  • Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

The compound also serves as a precursor for synthesizing various derivatives through reactions such as Friedel-Crafts acylation and cyclization processes .

Research indicates that derivatives of 2-ethyl-1-indanone exhibit a range of biological activities. For instance, some analogs have shown potential as inhibitors of acetylcholinesterase, an important enzyme in neurotransmission, which could have implications for treating neurodegenerative diseases . Additionally, its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Several methods exist for synthesizing 2-ethyl-1-indanone:

  • Friedel-Crafts Acylation: This method involves the acylation of ethylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Starting from substituted phenols and alkenes, cyclization can yield 2-ethyl-1-indanone through thermal or catalytic processes.
  • Direct Insertion Reactions: Recent studies have reported methods involving rhodium-catalyzed reactions that facilitate the insertion of ethylene into carbon-carbon bonds to form indanones .

These methods reflect the compound's versatility and accessibility for synthetic chemists.

2-Ethyl-1-indanone finds applications across various fields:

  • Pharmaceuticals: Its derivatives are utilized in drug development due to their biological activity.
  • Fragrance Industry: The compound's aromatic properties make it suitable for use in perfumes and flavoring agents.
  • Material Science: It is used in photonics and as a precursor for polymers due to its structural characteristics .

Studies on the interactions of 2-ethyl-1-indanone with biological systems have shown that it can modulate enzymatic activities and potentially influence metabolic pathways. Research focusing on its derivatives has highlighted their ability to inhibit specific enzymes like acetylcholinesterase, underscoring the compound's relevance in neuropharmacology .

Several compounds share structural similarities with 2-ethyl-1-indanone. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-IndanoneMonocyclicLacks ethyl side chain; simpler structure
2-MethylindaneBicyclicContains a methyl group instead of an ethyl group
3-EthylindoleBicyclicIncorporates nitrogen in the ring structure
3-HydroxyindoleBicyclicContains a hydroxyl functional group

Uniqueness of 2-Ethyl-1-Indanone: The presence of the ethyl side chain distinguishes it from other indanones, affecting its physical properties and biological activity. This unique feature enhances its applicability in medicinal chemistry and material science .

2-Ethyl-1-indanone (CAS RN: 22351-56-0) is a bicyclic organic compound characterized by a fused benzene and cyclopentanone structure with an ethyl substituent at the C2 position. Its systematic IUPAC name is 2-ethyl-2,3-dihydroinden-1-one, reflecting its ketone group at position 1 and ethyl side chain at position 2.

Key Structural and Physical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₂O
Molecular Weight160.21 g/mol
Boiling Point255.9°C at 760 mmHg
Density1.038 g/mL at 25°C
Refractive Index1.545 (20°C)
SMILESCCC1CC2=CC=CC=C2C1=O

The compound’s bicyclic framework and substituent placement render it a versatile intermediate in synthetic chemistry.

Historical Context in Organic Chemistry

2-Ethyl-1-indanone emerged as a subject of interest in the mid-20th century, particularly in studies of Friedel-Crafts alkylation and cyclization reactions. Early syntheses involved the cyclization of ethyl-substituted propionic acid derivatives using sulfuric acid or polyphosphoric acid. A landmark 1948 study by Burckhalter and Fuson demonstrated its preparation via the alkylation of indanone precursors, establishing foundational methodologies still cited today.

The compound gained industrial relevance in the 1990s as a precursor for metallocene catalysts used in olefin polymerization, driven by patents such as US6548710B2. Recent advances in asymmetric catalysis have further highlighted its utility in synthesizing chiral building blocks for pharmaceuticals.

Classification within the Indanone Family

Indanones are bicyclic ketones classified by their fused benzene and cyclopentanone rings. 2-Ethyl-1-indanone belongs to the 1-indanone subclass, distinguished by its ketone group at position 1. Structural analogs include:

  • 1-Indanone (unsubstituted parent compound)
  • 2-Methyl-1-indanone (methyl substituent at C2)
  • 5-Hydroxy-1-indanone (hydroxyl group at C5)

The ethyl group at C2 introduces steric and electronic effects that influence reactivity, making it distinct from simpler indanones.

Significance in Organic Synthesis

2-Ethyl-1-indanone serves as a critical intermediate in multiple synthetic pathways:

Key Applications:

  • Metallocene Catalyst Synthesis:
    • Used to produce indenyl ligands for zirconium- and titanium-based catalysts, which are pivotal in polyolefin production.
  • Pharmaceutical Intermediates:
    • Acts as a precursor for α-synuclein ligands, enabling research into Parkinson’s disease therapeutics.
  • Flavor and Fragrance Chemistry:
    • Derivatives contribute to fruity and floral odor profiles in perfumery.

Synthetic Routes:

MethodConditionsYield
Friedel-Crafts AlkylationNbCl₅ catalyst, 250°C78%
Heck-Reduction-CyclizationPd catalyst, NaOEt56%
Acid-Catalyzed CyclizationH₂SO₄, 140°C27%

These methods underscore its adaptability in both academic and industrial settings.

2-Ethyl-1-indanone represents a bicyclic hydrocarbon compound characterized by an indane ring structure, a carbonyl functional group, and an ethyl side chain substituted at the second position [1]. The compound exhibits the molecular formula C₁₁H₁₂O with a molecular weight of 160.21 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry designation for this molecule is 2-ethyl-2,3-dihydro-1H-inden-1-one [2] [1].

The structural framework consists of a fused benzene-cyclopentanone ring system, where the cyclopentanone ring contains the carbonyl group at position 1 and an ethyl substituent at position 2 [1]. Nuclear magnetic resonance spectroscopy studies have provided comprehensive structural elucidation of this compound, revealing distinct chemical environments for all carbon and hydrogen atoms [1] [4]. The aromatic portion of the molecule displays characteristic benzene ring properties, while the saturated five-membered ring exhibits typical cyclopentanone features [1].

Detailed nuclear magnetic resonance analysis reveals that the compound contains two methylene carbons at positions C3 and C10, with C10 representing the ethyl chain methylene carbon [1]. The electron density distribution around C10 is predicted to be greater than that around C3, resulting in upfield chemical shifts for the methylene protons at C10 compared to those at C3 [1]. This electronic environment difference reflects the influence of the aromatic ring system and the carbonyl group on the molecular structure [1].

PropertyValueSource
Molecular FormulaC₁₁H₁₂O [2]
Molecular Weight (g/mol)160.21 [2] [3]
CAS Number22351-56-0 [2]
IUPAC Name2-ethyl-2,3-dihydro-1H-inden-1-one [2]
Density (g/cm³)1.0±0.1 [3]
Boiling Point (°C)255.9±10.0 at 760 mmHg [3]
Flash Point (°C)103.3±14.0 [3]
Exact Mass160.088821 [3]

The proton nuclear magnetic resonance spectrum displays characteristic patterns for each structural component [1]. The aromatic protons appear in the typical aromatic region between 7.37 and 7.76 parts per million, with H7 showing the most downfield shift at 7.758 parts per million due to its proximity to the electron-withdrawing carbonyl group [1]. The ethyl substituent exhibits a classic ethyl pattern with the methyl group appearing as an upfield triplet at 1.022 parts per million [1].

PositionChemical Shift (ppm)Assignment
H22.628Methine
H3A2.833Methylene A
H3B3.331Methylene B
H47.470Aromatic
H57.370Aromatic
H67.590Aromatic
H77.758Aromatic
H10A1.982Ethyl CH₂ A
H10B1.555Ethyl CH₂ B
H111.022Ethyl CH₃

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing at the characteristic downfield position of 209.23 parts per million [1]. The quaternary carbons C8 and C9 show distinct chemical shifts at 154.06 and 137.17 parts per million respectively, with C8 exhibiting greater downfield shift due to its closer proximity to the carbonyl group [1].

PositionChemical Shift (ppm)Assignment
C1209.23Carbonyl
C248.97Methine
C332.55Methylene
C4126.76Aromatic CH
C5134.84Aromatic CH
C6127.51Aromatic CH
C7124.05Aromatic CH
C8154.06Quaternary C
C9137.17Quaternary C
C1024.69Ethyl CH₂
C1111.83Ethyl CH₃

Stereochemistry at C2 Position

The substitution of an ethyl group at the C2 position of the indanone ring creates a chiral center, resulting in the existence of two enantiomeric forms of 2-ethyl-1-indanone [1] [4]. The absolute stereochemistry at the C2 position remains unresolved according to comprehensive nuclear magnetic resonance investigations [1] [4]. This stereochemical ambiguity represents a significant structural feature that influences the compound's physical and chemical properties [1].

Chiral chromatographic analysis demonstrates the successful separation of the two enantiomers using specialized chiral stationary phases [5] [6]. The separation has been achieved using CHIRALPAK IC columns with normal phase chromatography conditions [5]. The optimized separation conditions employ a mobile phase composition of n-hexane and dichloromethane in a 65:35 ratio at a flow rate of 1 milliliter per minute [5].

ParameterValueSource
ColumnCHIRALPAK IC (4.6 x 250 mm 5 µm) [5]
Mobile Phasen-hexane/dichloromethane = 65/35 [5]
Flow Rate1 mL/min [5]
Temperature25°C [5]
DetectionUV-VIS 254 nm [5]
Retention Time 18.7 min [5]
Retention Time 29.5 min [5]
Resolution2.73 [5]

Alternative chiral separation methods have employed CHIRALPAK IA columns with different mobile phase compositions [6]. These conditions utilize n-hexane and methyl tert-butyl ether in a 50:50 ratio, achieving baseline separation with retention times of 6.1 and 7.2 minutes for the two enantiomers [6]. The resolution factor of 4.38 indicates excellent chromatographic separation under these conditions [6].

The stereochemical properties at C2 significantly influence the nuclear magnetic resonance spectral characteristics [1]. The methylene protons at C3 exhibit diastereotopic behavior due to the chiral center, appearing as two distinct multiplets with different chemical shifts and coupling patterns [1]. One methylene proton displays cis coupling to the methine proton at C2, while the other exhibits gauche coupling, resulting in distinguishable nuclear magnetic resonance signals [1].

The conformational preferences around the C2 stereocenter affect the overall molecular geometry and influence intermolecular interactions [1]. The ethyl substituent orientation relative to the indanone ring system determines the spatial arrangement of functional groups and impacts the compound's reactivity patterns [1]. This stereochemical complexity contributes to the compound's potential applications in asymmetric synthesis and chiral recognition processes [1].

Crystallographic Analysis

Crystallographic analysis of 2-ethyl-1-indanone and related indanone derivatives reveals important structural features at the molecular and supramolecular levels [7] [8]. While specific crystal structure data for 2-ethyl-1-indanone itself remains limited in the literature, studies of structurally related indanone compounds provide valuable insights into the crystallographic behavior of this class of molecules [7] [8].

Crystal packing studies of indanone derivatives demonstrate that these compounds typically organize through various intermolecular interactions including C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking contacts [7] [8]. The indanone core generally maintains planarity in the solid state, with root mean square deviations typically less than 0.03 Ångströms for the fused ring system [7].

Related indanone structures exhibit diverse crystal packing motifs depending on the substitution patterns [8]. Halogen-substituted indanones, for example, show distinct packing arrangements where 6-chloroindan-1-one adopts herringbone packing with C-H···O interactions, while 6-bromoindan-1-one displays offset face-to-face π-stacking arrangements [8]. These packing differences highlight the sensitivity of crystal structure to substituent effects [8].

The carbonyl group in indanone structures serves as a primary hydrogen bond acceptor, facilitating the formation of intermolecular networks in the crystal lattice [7] [8]. The electron-withdrawing nature of the carbonyl group influences the electronic distribution throughout the aromatic system, affecting both intramolecular geometry and intermolecular interactions [7].

Temperature-dependent crystallographic studies reveal that indanone derivatives maintain their structural integrity across a range of conditions, with data collection typically performed at 150 Kelvin or room temperature [8] [9]. The thermal parameters indicate relatively rigid molecular frameworks with limited conformational flexibility in the solid state [8].

Unit cell parameters for related indanone structures typically fall within predictable ranges, with monoclinic and triclinic crystal systems being most common [8] [9]. The density values generally range from 1.3 to 1.6 grams per cubic centimeter, consistent with organic molecular crystals containing aromatic systems [8] [9].

Comparative Structural Features within Indanone Series

The indanone series exhibits systematic structural variations that reflect the progressive influence of alkyl substitution at the C2 position [10] . Comparative analysis of 1-indanone, 2-methyl-1-indanone, and 2-ethyl-1-indanone reveals how substituent size and electronic properties affect molecular geometry and physical properties [10] [12].

CompoundMolecular FormulaMolecular WeightCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)Stereochemistry
1-IndanoneC₉H₈O132.1683-33-038-40243-2451.103None
2-Methyl-1-indanoneC₁₀H₁₀O146.1917496-14-9N/AN/AN/AChiral at C2
2-Ethyl-1-indanoneC₁₁H₁₂O160.2122351-56-0N/A255.9±10.01.0±0.1Chiral at C2

XLogP3

2.6

Other CAS

22351-56-0

Dates

Last modified: 08-15-2023

Explore Compound Types